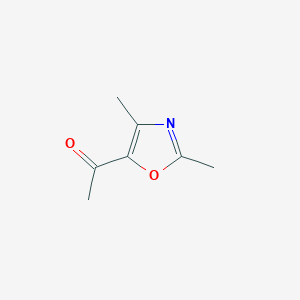

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWCNOMJKJYKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312446 | |

| Record name | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-25-1 | |

| Record name | 5-Acetyl-2,4-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 254970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23012-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23012-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-Dimethyl-5-oxazolyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY7CQ7XQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,4-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines a general synthetic approach. Due to the limited publicly available data on specific biological activities and experimental protocols for this particular compound, this guide also incorporates general information about the broader class of oxazole derivatives to provide context for its potential applications.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Acetyl-2,4-dimethyloxazole | [1] |

| CAS Number | 23012-25-1 | [1] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 162-164 °C at 785 torr | [3] |

| Appearance | Solid | [4] |

| Hazard Identification | Irritant | [2] |

Synthesis

A logical synthetic pathway could involve the reaction of an appropriate α-amino ketone with an acylating agent, followed by cyclodehydration.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the two methyl groups on the oxazole ring, the acetyl methyl group, and potentially a signal for the C5-proton of the oxazole ring (if present, though in this substituted case it is absent). The chemical shifts would be in the aliphatic and aromatic regions.

-

¹³C NMR: Resonances for the carbon atoms of the two methyl groups, the acetyl carbonyl carbon, the acetyl methyl carbon, and the three carbon atoms of the oxazole ring.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1680-1700 cm⁻¹).

-

Bands corresponding to C=N and C=C stretching vibrations of the oxazole ring.

-

C-H stretching and bending vibrations for the methyl groups.

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.15 g/mol ).

-

Fragmentation patterns characteristic of the loss of the acetyl group and cleavage of the oxazole ring.

Potential Biological and Pharmacological Significance

The oxazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.

-

Anti-inflammatory: Acting on inflammatory pathways.

-

Anticancer: Showing cytotoxicity against various cancer cell lines.

-

Antiviral: Inhibiting viral replication.

The specific biological activities of this compound have not been extensively reported. However, its structural features suggest that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a ketone functional group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

The general mechanism of action for many biologically active oxazoles involves their interaction with various enzymes and receptors. The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating binding to biological targets. The substituents on the oxazole ring play a crucial role in determining the compound's specificity and potency.

Below is a generalized representation of how a substituted oxazole derivative might interact with a biological target.

Caption: Generalized interaction of a substituted oxazole with a biological target.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While its fundamental chemical properties are known, a significant gap exists in the literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Future research efforts should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol.

-

Performing and publishing complete spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and serve as a reference for future studies.

-

Conducting in-vitro and in-vivo biological assays to explore its potential therapeutic applications, guided by the known activities of other oxazole derivatives.

The availability of such data would significantly enhance the value of this compound as a building block for the development of novel therapeutic agents. Researchers in drug discovery are encouraged to consider this molecule as a starting point for the design and synthesis of new chemical entities with improved pharmacological profiles.

References

An In-depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 23012-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyloxazole, is a substituted oxazole found as a flavor and aroma component in roasted foods such as coffee and baked potatoes. While the biological activities of the broader oxazole class of compounds are well-documented, specific in-depth studies on this particular molecule are limited in publicly available scientific literature. This guide synthesizes the current knowledge on its chemical properties, potential synthetic routes, and places it within the context of oxazole chemistry and its relevance to pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic nutty and roasted aroma. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23012-25-1 | |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | |

| Melting Point | 56-59 °C | [1] |

| Appearance | Orange crystalline solid | |

| Synonyms | 5-Acetyl-2,4-dimethyloxazole |

Synthesis and Experimental Protocols

General Synthetic Approaches for 2,4,5-Trisubstituted Oxazoles

The synthesis of the oxazole ring is a well-established area of organic chemistry. Key methods applicable to the synthesis of the target compound include:

-

Robinson-Gabriel Synthesis: This method involves the cyclization of 2-acylamino ketones under dehydrating conditions. For the target molecule, this would require the synthesis of N-(1-acetyl-1-oxopropan-2-yl)acetamide.

-

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. A variation of this method could potentially be employed.

-

Synthesis from α-Diketone Monooximes: A promising route involves the nitrosation of an α-methylene ketone, followed by condensation with an aldehyde and subsequent reduction.[2]

Postulated Synthesis Workflow

Based on the synthesis of other 2,4,5-trisubstituted oxazoles, a potential workflow for preparing this compound is proposed below. This workflow is illustrative and would require experimental optimization.

References

An In-Depth Technical Guide to the Physical Properties of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyloxazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. All quantitative data is presented in clear, tabular format, and where available, detailed experimental protocols are provided.

Chemical Identity and Structure

This compound is a trisubstituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The structural formula and key identifiers of this compound are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Acetyl-2,4-dimethyloxazole |

| CAS Number | 23012-25-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [1] |

| Canonical SMILES | CC1=C(C(=O)C)OC(=N1)C |

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of this compound.

| Property | Value | Source/Method |

| Melting Point | 56-59 °C | Experimental[1] |

| Boiling Point | 162-164 °C at 785 torr | Experimental[1] |

| Water Solubility | 17.4 g/L | Predicted (ALOGPS)[2] |

| logP | 0.83 | Predicted (ALOGPS)[2] |

| pKa (Strongest Acidic) | 14.36 | Predicted (ChemAxon)[2] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

-

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or distillation method.

-

Apparatus: Small test tube or fusion tube, capillary tube sealed at one end, thermometer, heating bath (e.g., oil bath or aluminum block).

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

The sealed capillary tube is inverted and placed into the liquid.

-

The setup is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Spectroscopic Analysis

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Fourier transformation of the FID yields the NMR spectrum.

-

-

Sample Preparation (KBr Pellet Method for Solids):

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavelengths.

-

-

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The vaporized molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic or electric field.

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

-

Synthesis Workflow

The synthesis of this compound can be achieved through various established methods for oxazole ring formation. A common and versatile approach is the Van Leusen oxazole synthesis. The logical workflow for this synthesis is depicted below.

Caption: Van Leusen Synthesis Workflow.

General Experimental Protocol for Van Leusen Oxazole Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

-

Reagents and Equipment: Aldehyde (e.g., acetaldehyde), Tosylmethyl isocyanide (TosMIC), a suitable base (e.g., potassium carbonate), a polar protic solvent (e.g., methanol), round-bottom flask, reflux condenser, magnetic stirrer.

-

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in the solvent, the base is added.

-

The reaction mixture is heated to reflux and monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated.

-

The crude product is purified by a suitable method, such as column chromatography, to yield the desired oxazole.

-

Concluding Remarks

This technical guide has compiled the available physical property data for this compound and provided generalized experimental protocols for their determination. While key data such as melting and boiling points are experimentally determined, further research is required to experimentally validate predicted values for solubility and pKa, and to obtain detailed spectral characterization. The provided synthesis workflow offers a logical pathway for the preparation of this compound, which can be adapted and optimized for laboratory-scale synthesis. This guide serves as a foundational document for researchers and professionals working with this versatile oxazole derivative.

References

Spectroscopic Data of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data to serve as a valuable reference for researchers, scientists, and professionals in drug development. Detailed experimental protocols for acquiring such data are also included.

Molecular Structure:

Chemical Identifiers:

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

CAS Number: 23012-25-1

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide a reasonable estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.55 | Singlet | 3H | Acetyl group (-C(=O)CH₃) |

| ~2.45 | Singlet | 3H | Methyl group at C2 of the oxazole ring |

| ~2.30 | Singlet | 3H | Methyl group at C4 of the oxazole ring |

Note: The predicted chemical shifts can vary based on the solvent, concentration, and experimental conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~160 | C2 of the oxazole ring |

| ~155 | C5 of the oxazole ring |

| ~140 | C4 of the oxazole ring |

| ~28 | Acetyl methyl carbon (-C(=O)CH₃) |

| ~14 | Methyl carbon at C2 of the oxazole ring |

| ~11 | Methyl carbon at C4 of the oxazole ring |

Note: The predicted chemical shifts are estimates and can be influenced by experimental parameters.

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1700 | Strong | C=O stretching vibration of the ketone |

| ~1650 | Medium | C=N stretching vibration of the oxazole ring |

| ~1580 | Medium | C=C stretching vibration of the oxazole ring |

| ~1360 | Medium | C-H bending vibration of the methyl groups |

| ~1100 | Medium | C-O stretching vibration within the oxazole ring |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 139 | 100 | [M]⁺ (Molecular ion) |

| 124 | 80 | [M - CH₃]⁺ |

| 96 | 60 | [M - COCH₃]⁺ |

| 43 | 90 | [COCH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the acquisition of spectroscopic data for this compound. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean NMR tube.

-

For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

2. ¹H NMR Spectroscopy Acquisition:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

A standard one-pulse sequence is typically employed.

-

Set the spectral width to encompass the expected proton chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is recommended.

3. ¹³C NMR Spectroscopy Acquisition:

-

Use a spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

A longer relaxation delay (e.g., 2-5 seconds) may be required for full quantitation of all carbon signals.

4. Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply uniform pressure with the instrument's press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

3. Data Processing:

-

The instrument's software will automatically generate the final transmittance or absorbance spectrum by ratioing the sample spectrum against the background spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of the compound in a volatile solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

-

For volatile and thermally stable compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal.

-

GC conditions: Use a suitable capillary column (e.g., a nonpolar stationary phase). Program the oven temperature to ensure good separation and elution of the compound.

-

MS conditions:

-

Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

3. Data Processing:

-

Identify the molecular ion peak in the mass spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been identified as a flavor component in foods such as coffee and baked potatoes.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological relevance.

Chemical Identity and Synonyms

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC). Several synonyms are also commonly used in literature and chemical databases.

| Identifier | Name |

| IUPAC Name | This compound |

| Synonym(s) | 5-Acetyl-2,4-dimethyloxazole, 1-(2,4-Dimethyl-5-oxazolyl)ethanone |

| CAS Number | 23012-25-1 |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [3][4] |

| Molecular Weight | 139.16 g/mol | [3][4] |

| Melting Point | 56-59 °C | [3][4] |

| Boiling Point | 162-164 °C at 785 torr | [5] |

| Physical Form | Solid | [6] |

| Water Solubility | 17.4 g/L (Predicted) | [2] |

| logP | 0.83 (Predicted) | [2] |

| Density | 1.07 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.47 (Predicted) | [6] |

Synthesis Protocols

The synthesis of 2,4,5-trisubstituted oxazoles is well-documented in organic chemistry literature. A plausible and referenced method for the synthesis of this compound involves the reaction of an α-azido ketone with an acid chloride followed by cyclization. A representative experimental protocol is detailed below, based on general principles of oxazole synthesis.

Representative Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acylation of 3-Azidopentane-2,4-dione

-

To a solution of 3-azidopentane-2,4-dione (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add pyridine (1.1 equivalents).

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(1-acetyl-2-oxopropyl)acetamide.

Step 2: Reductive Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Add triphenylphosphine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. Its known presence in food suggests it is likely to have low toxicity.[1][2]

However, the broader class of oxazole derivatives is known to possess significant pharmacological properties. For instance, many substituted oxazoles act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Representative Signaling Pathway: COX Inhibition

To illustrate a potential area of biological relevance for oxazole compounds, the following diagram depicts the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Representative pathway showing potential COX enzyme inhibition by substituted oxazoles.

Logical Relationships in this Guide

The structure of this technical guide follows a logical progression from fundamental identification to potential applications.

Caption: Logical flow of information presented in this technical guide.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its documented role is primarily as a flavor component, its oxazole core suggests potential for biological activity that warrants further investigation. The synthetic pathways to this and similar molecules are accessible, paving the way for future research into its pharmacological potential, particularly in areas where other oxazole derivatives have shown promise, such as in the development of novel anti-inflammatory or antimicrobial agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. 23012-25-1 Cas No. | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone | Matrix Scientific [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Solubility of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Due to the absence of publicly available quantitative solubility data for this specific compound in various organic solvents, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of organic compounds. This methodology can be readily adapted by researchers to ascertain the solubility profile of this compound in solvents relevant to their specific applications, such as in drug formulation and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |

| Melting Point | 56-59 °C | --INVALID-LINK-- |

| Boiling Point | 162-164 °C at 785 Torr | --INVALID-LINK-- |

| CAS Number | 23012-25-1 | --INVALID-LINK-- |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should appear to have undissolved solid at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining the solubility of an organic compound.

A Technical Guide to the Stability and Storage of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general overview based on publicly available data and chemical principles. For GMP applications, always refer to the Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer and perform your own stability studies.

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole, is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, and integrity, and ensuring the reliability of experimental results and the quality of final products. This guide summarizes the available information on the stability profile of this compound and provides recommendations for its handling and storage.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 23032-23-7 |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75-78 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, DMSO |

Stability Profile and Storage Conditions

Based on information from various chemical suppliers, this compound is generally stable under recommended storage conditions. However, like many organic molecules, it can be susceptible to degradation under certain environmental stresses.

Recommended Storage

The following table summarizes the recommended storage conditions to ensure the long-term stability of the compound.

| Condition | Recommendation |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |

| Light | Protect from light |

| Moisture | Keep container tightly closed in a dry and well-ventilated place |

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, potential degradation pathways for similar oxazole-containing compounds can be inferred. These include:

-

Hydrolysis: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidation: The dimethyl groups and the ketone functionality could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of impurities.

The logical workflow for assessing the stability of a chemical compound like this compound is depicted below.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing its purity and degradation products over time. Below are example protocols that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a generic HPLC method that would require optimization for this specific compound.

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with the organic phase percentage increasing over the run.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Determine the peak area of the main compound and any impurities. Calculate the purity of the sample using the calibration curve.

The experimental workflow for HPLC analysis is illustrated in the following diagram.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8 °C), in a dry, dark environment, and preferably under an inert atmosphere. For critical applications, it is imperative to conduct in-house stability studies using validated analytical methods, such as HPLC, to establish a definitive shelf-life and ensure the material's quality over time. The protocols and information provided in this guide serve as a starting point for developing a comprehensive stability program for this important chemical intermediate.

The Diverse Biological Activities of Substituted Oxazole Derivatives: A Technical Guide

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties facilitate versatile interactions with a multitude of biological targets, such as enzymes and receptors.[1][2] This has propelled the discovery and development of a wide array of oxazole derivatives exhibiting a broad spectrum of pharmacological activities.[3][4][5] These compounds are present in numerous natural products and have been the focus of extensive synthetic research to generate novel therapeutic agents.[1][6] This technical guide offers a comprehensive overview of the significant biological activities of substituted oxazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, presenting quantitative data, mechanistic insights, and detailed experimental protocols to support the rational design and evaluation of new oxazole-based drug candidates.

Anticancer Activity

Oxazole derivatives have surfaced as a particularly promising class of anticancer agents, displaying potent activity against a diverse range of cancer cell lines, including those that are multidrug-resistant.[1][7] Their mechanisms of action are varied, frequently targeting critical pathways involved in the proliferation, survival, and metastasis of cancer cells.[7] Many derivatives have demonstrated remarkable potencies, with IC50 values extending into the nanomolar range.[8][9][10]

Mechanisms of Action

The anticancer effects of oxazole derivatives are linked to their capacity to modulate multiple cellular targets. Key mechanisms involve the inhibition of critical signaling proteins and enzymes that are essential for tumor growth and survival.[1]

-

Tubulin Polymerization Inhibition : Microtubules are dynamic polymers crucial for cell division. Certain oxazole derivatives can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[8][11][12]

-

Kinase Signaling Inhibition : A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs). By blocking the ATP-binding sites of these kinases, oxazole derivatives can halt downstream signaling cascades essential for cell proliferation and survival.[1]

-

STAT3 Pathway Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, promoting the expression of genes involved in proliferation and survival.[1] Specific oxazole derivatives have been identified as inhibitors of the STAT3 pathway, which is a key strategy in cancer therapy.[1][8][11]

-

Other Targets : Oxazole derivatives also engage with other critical cellular machinery. These targets include DNA topoisomerases, G-quadruplex DNA structures, protein kinases, and histone deacetylases (HDACs).[8][9][10][11]

Signaling Pathway Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the Oxazole Scaffold: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the therapeutic potential of the oxazole scaffold. The information contained herein is intended for research and development purposes only and does not constitute medical advice. The specific compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one has limited publicly available research on its therapeutic applications; therefore, this guide focuses on the broader class of oxazole derivatives to illustrate the potential of the core structure.

Introduction

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Oxazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the therapeutic applications of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this promising area.

Anticancer Applications of Oxazole Derivatives

Oxazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines, including those with multidrug resistance.[1] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[2][3]

Quantitative Data: Anticancer Activity of Oxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazole Sulfonamide 16 | Leukemia | 0.0488 | [4] |

| 2-methyl-4,5-disubstituted oxazole 4g | Various Cancer Cell Lines | 0.00035 - 0.0046 | [5] |

| 2-methyl-4,5-disubstituted oxazole 4i | Various Cancer Cell Lines | 0.0005 - 0.0202 | [5] |

| 1,3-oxazole derivative | Hep-2 (Larynx Carcinoma) | 60.2 | [6] |

| 2-chloropyridine derivative with 1,3,4-oxadiazole 1 | SGC-7901 (Gastric Cancer) | 1.61 µg/mL | [7] |

| 2-chloropyridine derivative with 1,3,4-oxadiazole 2 | SGC-7901 (Gastric Cancer) | 2.56 µg/mL | [7] |

| Quinoline-1,3,4-oxadiazole conjugate 8 | HepG2 (Liver Cancer) | 1.2 | [7] |

| Quinoline-1,3,4-oxadiazole conjugate 9 | HepG2 (Liver Cancer) | 0.8 | [7] |

| CHK9 (oxadiazole conjugated indazole) | Lung Cancer Cells | 4.8 - 5.1 | [8] |

| 1,2,4-triazole/1,3,4-oxadiazole derivative 12d | MCF7 (Breast Cancer) | 1.5 | [9] |

Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition:

A significant number of oxazole derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4][5][6][10][11]

2. STAT3 Signaling Pathway Inhibition:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[12][13] Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, leading to decreased expression of anti-apoptotic proteins and induction of apoptosis.[8][12][14]

Experimental Protocols: Anticancer Activity Assays

1. MTT Cytotoxicity Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Maintain human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the oxazole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

2. Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

-

Compound Addition: Add the oxazole derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a vehicle control should be included.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increases as tubulin polymerizes.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[4][16]

Antimicrobial Applications of Oxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[15] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Oxazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected oxazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Oxazole derivative 1e | Staphylococcus epidermidis 756 | 56.2 | [17] |

| Oxazole derivative 1e | Escherichia coli ATCC 25922 | 28.1 | [17] |

| Oxazole derivative 1e | Candida albicans 128 | 14 | [17] |

| Oxazole derivative 3a | Pseudomonas aeruginosa ATCC 27853 | 14 | [17] |

| Oxazole derivative 4a | Candida albicans 128 | 14 | [17] |

| Oxadiazole derivative 4a | Methicillin-Resistant Staphylococcus aureus | 62 | [18] |

| Oxadiazole derivative 4b | Methicillin-Resistant Staphylococcus aureus | 62 | [18] |

| Oxadiazole derivative 4c | Methicillin-Resistant Staphylococcus aureus | 62 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[19]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the oxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[2][20][21]

Anti-inflammatory Applications of Oxazole Derivatives

Chronic inflammation is a key contributor to various diseases. Oxazole derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23]

Quantitative Data: Anti-inflammatory Activity of Oxazole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected oxazole derivatives in a carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 4 hours) | Reference |

| Oxazole derivative A1 | 100 | 35.38 | [22] |

| Indomethacin (Standard) | 40 | 45.86 | [22] |

| Flurbiprofen-oxadiazole 10 | Not specified | 83.33 (at 2 hours) | [24] |

| Flurbiprofen-oxadiazole 3 | Not specified | 66.66 (at 2 hours) | [24] |

| Flurbiprofen-oxadiazole 5 | Not specified | 55.55 (at 2 hours) | [24] |

| Oxadiazole-benzathiazole 3a1 | 200 | 76.19 | [25] |

| Oxadiazole-benzathiazole 3a2 | 200 | 81.91 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22]

-

Animals: Use adult rats (e.g., Wistar or Sprague-Dawley).

-

Grouping: Divide the animals into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the oxazole derivative).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[22][24]

Synthesis of Bioactive Oxazole Derivatives

Several synthetic methods are available for the preparation of the oxazole ring. The choice of method depends on the desired substitution pattern.

General Synthetic Protocol: Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone.[2]

-

Starting Material: Begin with a 2-acylamino-ketone.

-

Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

-

Reaction Conditions: The reaction is typically heated to drive the cyclization.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired oxazole derivative.[2]

Conclusion

The oxazole scaffold represents a versatile and valuable core structure in the design and development of novel therapeutic agents. The diverse biological activities exhibited by oxazole derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significant potential in addressing unmet medical needs. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and key signaling pathways. It is anticipated that continued exploration of the chemical space around the oxazole nucleus will lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 19. benchchem.com [benchchem.com]

- 20. ijrpc.com [ijrpc.com]

- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 22. jddtonline.info [jddtonline.info]

- 23. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 24. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. banglajol.info [banglajol.info]

Technical Guide on the Safety and Handling of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS No. 23012-25-1). A complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, much of the detailed hazard information presented here is extrapolated from data on structurally similar compounds. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is a specialty chemical used in research and development.[1][2][3] Its known physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 23012-25-1 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.16 g/mol | [4] |

| Melting Point | 56-59 °C | [4] |

| Boiling Point | 162-164 °C at 785 torr | [4] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Purity | Typically >97% for research grades |

Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If handling as a powder or if dusts are generated, use a NIOSH-approved respirator.[6]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

3.3. Storage

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following first aid measures are based on general procedures for chemical irritants.[5][8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire and Accidental Release Measures

5.1. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

Specific quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available in the public domain. The oxazole moiety is a common scaffold in many biologically active compounds with a wide range of activities.[9] However, without specific studies on this compound, a detailed toxicological profile cannot be provided.

Experimental Protocols and Methodologies

Detailed experimental protocols for the safety and handling of this compound are not publicly available. Standard laboratory procedures for handling chemical irritants should be followed. This includes conducting a thorough risk assessment before beginning any new experimental work.

The following diagram illustrates a general workflow for handling a potentially hazardous chemical compound in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 23012-25-1 Cas No. | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone | Matrix Scientific [matrixscientific.com]

- 5. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synerzine.com [synerzine.com]

- 7. 1-(1,3-Oxazol-2-yl)ethan-1-one | C5H5NO2 | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole of interest in medicinal chemistry and drug development. The described methodology is a robust and efficient two-step process commencing with the chlorination of pentane-2,4-dione to yield the key intermediate, 3-chloro-2,4-pentanedione. This is followed by a cyclocondensation reaction with acetamide to afford the target compound. This document outlines detailed experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Substituted oxazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their utility stems from their ability to act as bioisosteres for amide and ester functionalities, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The title compound, this compound, possesses a functionality pattern that makes it a valuable building block for the synthesis of more complex molecular architectures. The presented synthetic protocol is based on the well-established Hantzsch-type synthesis of oxazoles from α-haloketones and amides, offering a reliable and scalable route to this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the α-haloketone intermediate, 3-chloro-2,4-pentanedione, via the chlorination of pentane-2,4-dione. The second step is the cyclocondensation of this intermediate with acetamide to form the desired oxazole ring.

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Chloro-2,4-pentanedione

Procedure:

-

To a solution of pentane-2,4-dione (1.0 eq) in dichloromethane, add sulfuryl chloride (1.0 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 3-chloro-2,4-pentanedione as a clear liquid.

Step 2: Synthesis of this compound

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq) and acetamide (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

Reagent and Product Data

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Pentane-2,4-dione | Starting Material | C₅H₈O₂ | 100.12 | Precursor for α-haloketone |

| Sulfuryl Chloride | Reagent | SO₂Cl₂ | 134.97 | Chlorinating agent |

| Acetamide | Starting Material | C₂H₅NO | 59.07 | Nitrogen and C2-methyl source |

| 3-Chloro-2,4-pentanedione | Intermediate | C₅H₇ClO₂ | 134.56 | α-haloketone intermediate |

| This compound | Final Product | C₇H₉NO₂ | 139.15 | Target compound |

Reaction Parameters and Yields

| Step | Reaction Type | Solvent | Temperature | Duration (h) | Typical Yield (%) |

| 1 | Chlorination | Dichloromethane | 0 °C to RT | 12 | 75-85 |

| 2 | Cyclocondensation | Ethanol | Reflux | 6-8 | 60-70 |

Physicochemical Properties of the Final Product

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 57-59 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both small-scale laboratory synthesis and potential scale-up operations. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent drug discovery and development efforts.

Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the well-established Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate. The protocol is divided into a multi-step synthesis commencing with the functionalization of a readily available starting material, 2,4-pentanedione, to introduce the necessary nitrogen functionality, followed by the construction of the oxazole ring.

The described methodology is robust and can be adapted for the synthesis of other polysubstituted oxazoles, which are prevalent scaffolds in many biologically active compounds. This protocol is intended for use by trained organic chemists in a laboratory setting. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Step | Reactant 1 | Molar Mass ( g/mol ) | Quantity (mmol) | Reactant 2 | Molar Mass ( g/mol ) | Quantity (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 2,4-Pentanedione | 100.12 | 100 | Sodium Nitrite | 69.00 | 110 | 3-Nitroso-2,4-pentanedione | 129.11 | 12.91 |

| 2 | 3-Nitroso-2,4-pentanedione | 129.11 | 50 | Sodium Dithionite | 174.11 | 120 | 3-Amino-2,4-pentanedione | 115.13 | 5.76 |

| 3 | 3-Amino-2,4-pentanedione | 115.13 | 40 | Acetic Anhydride | 102.09 | 48 | 3-Acetamido-2,4-pentanedione | 157.17 | 6.29 |